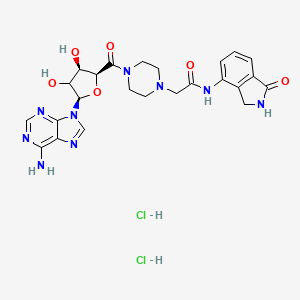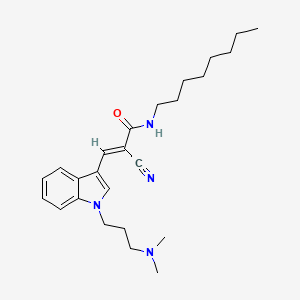
Desbutyl Lumefantrine D9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Desbutyl Lumefantrine D9 is a metabolite of Lumefantrine , an antimalarial agent primarily used in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . Its primary targets are the erythrocytic stages of Plasmodium spp. .
Mode of Action
Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis . As a metabolite of Lumefantrine, this compound is expected to have similar interactions with its targets.
Biochemical Pathways
Lumefantrine and its metabolite, this compound, exert their effects by inhibiting the formation of β-hematin, a crucial step in the heme detoxification pathway of the malaria parasite . This inhibition disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion, leading to its death .
Pharmacokinetics
The pharmacokinetics of Lumefantrine and its active metabolite, Desbutyl Lumefantrine, have been characterized in children under 5 years . A two-compartment linear pharmacokinetic model incorporating lag time with first-order absorption was used to characterize the pharmacokinetics of Lumefantrine . The apparent clearance (CL/F) was explained by Body Mass Index (BMI) and age, while weight partially explained variability in the apparent volume of distribution of the central compartment (V2/F) . The absolute oral bioavailability of Lumefantrine across the tested doses ranged between 4.97% and 11.98% .
Result of Action
The result of Lumefantrine and this compound’s action is the clearance of Plasmodium spp. from the blood, effectively treating the symptoms of malaria . Lumefantrine is a blood schizonticide active against erythrocytic stages of Plasmodium falciparum . It is thought that administration of Lumefantrine with artemether results in cooperative antimalarial clearing effects .
Action Environment
The action, efficacy, and stability of Lumefantrine and its metabolite, this compound, can be influenced by various environmental factors. For instance, the clearance of Lumefantrine was found to be higher in children ≤2 years compared to those >2 years, notably decreased with increasing BMI and age from two to just less than five years . This suggests that age and BMI, which can be considered as environmental factors, significantly influence the action of Lumefantrine and its metabolite, this compound .
Analyse Biochimique
Biochemical Properties
Desbutyl Lumefantrine D9 plays a significant role in biochemical reactions, particularly in the context of its parent compound, Lumefantrine. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 3A4 (CYP3A4), an enzyme responsible for the metabolism of Lumefantrine into Desbutyl Lumefantrine . This interaction is crucial for understanding the metabolic pathways and the pharmacokinetics of Lumefantrine and its metabolites.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have potent antimalarial activity, which may influence the treatment outcomes of artemether-lumefantrine therapy . The compound’s effects on cell function are primarily observed in the context of its antimalarial activity, where it disrupts the life cycle of Plasmodium falciparum within red blood cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hemin, forming a complex that inhibits the formation of β-hematin . This inhibition disrupts the detoxification process of heme, a toxic byproduct of hemoglobin digestion by Plasmodium falciparum. Additionally, this compound inhibits nucleic acid and protein synthesis, further contributing to its antimalarial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound has a long terminal elimination half-life, indicating its prolonged presence and activity in the system . This stability is essential for its sustained antimalarial activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent pharmacokinetics, with higher doses leading to increased plasma concentrations and prolonged activity . At high doses, there may be toxic or adverse effects, which need to be carefully monitored in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 . The compound’s metabolism results in the formation of various metabolites, which may have different pharmacological activities. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of Lumefantrine and its derivatives.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits high permeability, allowing it to effectively reach its target sites . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with hemin and other biomolecules to exert its antimalarial effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.
Méthodes De Préparation
La synthèse du Desbutyl-benflumetol D9 implique la deutération du Desbutyl Lumefantrine. Le processus comprend généralement le remplacement des atomes d'hydrogène par des atomes de deutérium dans la structure moléculaire du Desbutyl Lumefantrine . Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliquent probablement des techniques de deutération standard utilisées dans l'industrie pharmaceutique.
Analyse Des Réactions Chimiques
Le Desbutyl-benflumetol D9 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le Desbutyl-benflumetol D9 est principalement utilisé dans la recherche scientifique comme composé marqué pour étudier le métabolisme et la pharmacocinétique de la luméfantrine . Il est également utilisé dans le développement de nouveaux médicaments antipaludiques et dans l'étude de la résistance aux médicaments chez Plasmodium falciparum . De plus, il a des applications dans les domaines de la chimie et de la biologie pour l'étude des effets du deutérium sur le métabolisme et l'efficacité des médicaments .
Mécanisme d'action
Le mécanisme d'action exact du Desbutyl-benflumetol D9 n'est pas entièrement compris. Il est supposé exercer ses effets antipaludiques en inhibant la formation de la β-hématine, un sous-produit toxique de la digestion de l'hémoglobine par le parasite du paludisme . Cette inhibition empêche le parasite de détoxifier l'hème, ce qui entraîne sa mort. Le composé interfère également avec la synthèse des acides nucléiques et des protéines dans le parasite .
Applications De Recherche Scientifique
Desbutyl-benflumetol D9 is primarily used in scientific research as a labeled compound to study the metabolism and pharmacokinetics of Lumefantrine . It is also used in the development of new antimalarial drugs and in the study of drug resistance in Plasmodium falciparum . Additionally, it has applications in the fields of chemistry and biology for the study of deuterium effects on drug metabolism and efficacy .
Comparaison Avec Des Composés Similaires
Le Desbutyl-benflumetol D9 est étroitement lié à d'autres composés antipaludiques tels que :
Luméfantrine : Le composé parent du Desbutyl-benflumetol D9, utilisé en association avec l'artémether pour le traitement du paludisme.
Benflumetol : Un autre nom pour la luméfantrine, mettant en évidence sa structure chimique.
Artèmether : Souvent utilisé en association avec la luméfantrine pour ses effets synergiques contre le paludisme.
Le Desbutyl-benflumetol D9 est unique en raison de son marquage au deutérium, ce qui permet des études métaboliques et pharmacocinétiques détaillées .
Propriétés
IUPAC Name |
1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-/i1D3,2D2,3D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBUTQNEBVPTES-HVYWULERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)











